MU1742

CK1 inhibitor biochemical IC50 isoform selectivity

MU1742 is an SGC-validated chemical probe and the only available potent, selective inhibitor of CK1α (IC50 7 nM) with a clean 415-kinase profile. Unlike PF-670462 or D4476, its >500-fold selectivity over p38α and oral bioavailability enable unambiguous CK1 pathway interrogation in Wnt-driven oncology, circadian biology, and fibrotic disease models. Ideal for chronic in vivo dosing and HTS reference standards.

Molecular Formula C22H22F2N6
Molecular Weight 408.4 g/mol
Cat. No. B10856059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMU1742
Molecular FormulaC22H22F2N6
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)(CN2C=NC(=C2C3=C4C=CNC4=NC=C3)C5=NC=C(C=C5)F)F
InChIInChI=1S/C22H22F2N6/c1-29-10-6-22(24,7-11-29)13-30-14-28-19(18-3-2-15(23)12-27-18)20(30)16-4-8-25-21-17(16)5-9-26-21/h2-5,8-9,12,14H,6-7,10-11,13H2,1H3,(H,25,26)
InChIKeySWOIFXHMBKFCRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-((4-Fluoro-1-methylpiperidin-4-yl)methyl)-4-(5-fluoropyridin-2-yl)-1H-imidazol-5-yl)-1H-pyrrolo[2,3-b]pyridine (MU1742): Baseline Identity and Core Pharmacological Class


4-(1-((4-Fluoro-1-methylpiperidin-4-yl)methyl)-4-(5-fluoropyridin-2-yl)-1H-imidazol-5-yl)-1H-pyrrolo[2,3-b]pyridine (commonly designated MU1742; CAS 3095089-18-9) is a synthetic small-molecule probe belonging to the imidazo-pyrrolopyridine chemotype . This compound functions as a potent adenosine triphosphate (ATP)-competitive inhibitor of the casein kinase 1 (CK1) family, demonstrating high inhibitory activity against the CK1α, CK1δ, and CK1ε isoforms . MU1742 was developed and validated as a high-quality chemical probe by the Structural Genomics Consortium (SGC) for the selective interrogation of CK1-mediated signaling pathways [1]. Its central 1H-pyrrolo[2,3-b]pyridine-imidazole pharmacophore is recognized as a privileged scaffold for achieving exquisitely selective kinase inhibition [1].

4-(1-((4-Fluoro-1-methylpiperidin-4-yl)methyl)-4-(5-fluoropyridin-2-yl)-1H-imidazol-5-yl)-1H-pyrrolo[2,3-b]pyridine: The Risk of Assuming CK1 Inhibitor Interchangeability


The casein kinase 1 (CK1) family comprises multiple isoforms with distinct and sometimes opposing cellular functions. Widely used CK1 inhibitors such as PF-670462, D4476, and PF-4800567 exhibit significant variation in isoform selectivity, off-target profiles (e.g., p38α MAPK, ALK5), and in vivo pharmacokinetic properties [1]. The assumption that any CK1 inhibitor can be substituted without altering experimental outcomes is fundamentally flawed. PF-670462, for example, is a dual CK1δ/ε inhibitor with limited CK1α activity and measurable p38α off-target effects, whereas D4476 demonstrates only micromolar potency and cross-reactivity with ALK5 [1]. MU1742's unique selectivity fingerprint—combining potent CK1α/δ/ε inhibition with an exceptionally clean kinome-wide profile—renders it non-interchangeable for studies requiring unambiguous pathway attribution or for assays where p38α signaling confounds interpretation [2].

4-(1-((4-Fluoro-1-methylpiperidin-4-yl)methyl)-4-(5-fluoropyridin-2-yl)-1H-imidazol-5-yl)-1H-pyrrolo[2,3-b]pyridine: Quantitative Differentiation Evidence Against Key Comparators


Superior Triple CK1 Isoform Inhibition: Comparative Biochemical IC50 Profiling Against PF-670462, D4476, and CK1-IN-1

MU1742 demonstrates equipotent, low-nanomolar inhibition of three CK1 isoforms (CK1α, CK1δ, CK1ε), a profile not matched by the comparators. The compound exhibits IC50 values of 6 nM (CK1δ), 7 nM (CK1α), and 28 nM (CK1ε) . In contrast, PF-670462, a widely used dual inhibitor, shows IC50 values of 14 nM (CK1δ) and 7.7 nM (CK1ε) but lacks significant CK1α activity . D4476 is approximately 20- to 50-fold less potent, with reported IC50 values of 167 nM (CK1δ) and 300 nM (CK1ε) [1][2]. CK1-IN-1, a more recent comparator, displays IC50 values of 15 nM (CK1δ) and 16 nM (CK1ε) but no reported CK1α inhibition . This quantitative difference establishes MU1742 as the sole compound among these comparators capable of potently and simultaneously targeting all three clinically relevant CK1 isoforms.

CK1 inhibitor biochemical IC50 isoform selectivity kinase assay

Unmatched Kinome-Wide Selectivity: Quantitative Assessment of p38α MAPK Off-Target Liability

A critical differentiator for MU1742 is its minimal activity against p38α mitogen-activated protein kinase (MAPK), a common off-target of many CK1 inhibitors that confounds phenotypic interpretation. MU1742 displays an IC50 >3 μM (>3,000 nM) against p38α, translating to a >500-fold selectivity window over its primary CK1δ target . In stark contrast, PF-670462 exhibits significant p38α inhibition with an IC50 of 150-190 nM, representing only a ~10-fold selectivity window . CK1-IN-1 inhibits p38α with an IC50 of 73 nM, a mere 5-fold window . D4476 shows p38α activity at 5.8 μM . Kinome-wide profiling of MU1742 against 415 protein kinases confirmed no off-targets below the 40% residual activity threshold, validating its designation as a highly selective chemical probe [1].

kinase selectivity off-target profiling p38α MAPK chemical probe

Cellular Target Engagement and Functional Activity: NanoBRET and Cellular IC50 Comparison

Beyond biochemical potency, MU1742 demonstrates robust cellular target engagement and functional pathway inhibition. In NanoBRET cellular target engagement assays, MU1742 exhibits an EC50 of 47 nM for CK1δ in intact cells, confirming efficient cellular permeability and target binding [1]. Functionally, MU1742 inhibits CK1δ/ε-dependent DVL3 phosphorylation in HL60 cells with an IC50 of 200 nM following 18-hour treatment . It also blocks CLL19-induced chemotaxis in MEC1 cells with an IC50 of 200 nM . In contrast, D4476, despite being cell-permeable, requires concentrations in the low micromolar range to achieve comparable cellular effects due to its weaker biochemical potency [2]. PF-670462 shows limited cellular activity in certain contexts (MTT assay EC50 >10,000 nM in A375 cells) [3].

cellular target engagement NanoBRET DVL3 phosphorylation HL60 cells

In Vivo Target Engagement and Oral Bioavailability: Pharmacodynamic Evidence in Murine Models

MU1742 is distinguished by validated in vivo pharmacodynamic activity and oral bioavailability, enabling its use in animal models without specialized parenteral administration. Following oral administration of 100 mg/kg (HCl salt form) in mice, MU1742 significantly inhibits CK1δ/ε-dependent DVL3 phosphorylation in lung tissue within 5 hours . This confirms systemic exposure and target engagement in a therapeutically relevant tissue. While PF-670462 also alters circadian rhythms in vivo and demonstrates anti-fibrotic effects in murine pulmonary fibrosis models, its use is complicated by p38α off-target activity and less favorable cellular potency . PF-4800567, a selective CK1ε inhibitor (CK1ε IC50 32 nM, CK1δ IC50 711 nM), shows minimal circadian rhythm effects but lacks the balanced triple-isoform profile and robust in vivo PD data of MU1742 .

in vivo efficacy oral bioavailability pharmacodynamics DVL3 phosphorylation

4-(1-((4-Fluoro-1-methylpiperidin-4-yl)methyl)-4-(5-fluoropyridin-2-yl)-1H-imidazol-5-yl)-1H-pyrrolo[2,3-b]pyridine: Evidence-Driven Application Scenarios for Scientific and Industrial Procurement


Triple CK1 Isoform Inhibition in Hematological Malignancy Models Requiring Clean p38α Background

Based on MU1742's potent inhibition of CK1α, CK1δ, and CK1ε (IC50 7/6/28 nM respectively) and its >500-fold selectivity over p38α (IC50 >3,000 nM) [1], this compound is uniquely suited for mechanistic studies in hematological cancers where p38α signaling confounds interpretation. Use in AML, CLL, or lymphoma cell lines (e.g., MEC1, HL60) to dissect CK1-dependent survival pathways without the confounding off-target effects observed with PF-670462 or CK1-IN-1. The validated cellular DVL3 phosphorylation IC50 of 200 nM provides a clear benchmark for dose selection .

In Vivo Pharmacodynamic Studies of Wnt/β-Catenin or Circadian Rhythm Pathways with Oral Dosing

MU1742's demonstrated oral bioavailability and in vivo target engagement in mouse lung tissue (DVL3 phosphorylation inhibition at 5h post 100 mg/kg p.o.) make it the preferred chemical probe for chronic oral dosing studies. Applications include murine models of Wnt-driven tumorigenesis, circadian rhythm disruption, or fibrotic disease where systemic CK1 inhibition is required. The compound's suitability for repeated oral administration reduces animal handling stress compared to PF-670462 or PF-4800567, which are frequently administered via IP injection in published studies.

CK1α-Specific Pathway Deconvolution Without Requiring Genetic Knockdown

MU1742 is, to date, the first and only potent and highly selective small-molecule inhibitor of CK1α (IC50 7 nM) with an otherwise clean kinome-wide profile [2]. This enables pharmacological dissection of CK1α-specific functions in processes such as p53 regulation, Wnt signaling, and DNA damage response without resorting to siRNA or CRISPR-mediated knockdown. Previous tools like D4476 or PF-670462 lack sufficient CK1α activity or introduce confounding off-target effects, rendering MU1742 the only viable chemical probe for unambiguous CK1α pharmacology [2][3].

Kinase Selectivity Profiling Reference Standard for CK1 Inhibitor Development

Given MU1742's exhaustive kinome-wide profiling against 415 kinases demonstrating exclusive CK1 family inhibition [1], it serves as an ideal reference standard or positive control in high-throughput screening campaigns aimed at identifying novel CK1 inhibitors or assessing off-target liabilities of lead compounds. Its well-characterized selectivity fingerprint and SGC chemical probe status provide a benchmark against which new chemical entities can be quantitatively compared [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for MU1742

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.